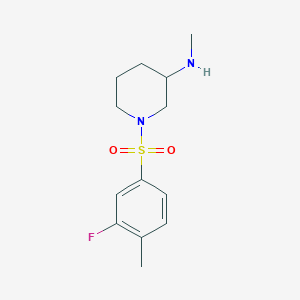![molecular formula C14H20N2O B7555631 N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide, also known as PAC, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. PAC is a cyclic amide compound that is structurally related to other psychoactive drugs such as amphetamines and phenylethylamines.
Mecanismo De Acción
The exact mechanism of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is not fully understood, but it is thought to act as a dopamine and serotonin reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to increased activity in certain areas and producing the observed psychoactive effects.
Biochemical and Physiological Effects
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide has been shown to produce a range of biochemical and physiological effects in animal models. These include increased locomotor activity, hyperthermia, and changes in heart rate and blood pressure. It has also been shown to produce changes in the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide for lab experiments is its relatively low toxicity compared to other psychoactive compounds. This makes it a safer option for researchers working with animal models. However, its limited solubility in water can make it difficult to administer in certain experiments, and its psychoactive effects can make it challenging to control for confounding variables.
Direcciones Futuras
There are several potential future directions for research on N-[(3-aminophenyl)methyl]cyclohexanecarboxamide. One area of interest is its potential therapeutic use for the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the neurobiology of addiction and reward pathways in the brain. Additionally, further research is needed to fully understand the mechanism of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide and its effects on various neurotransmitter systems in the brain.
Conclusion
In conclusion, N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic uses and mechanisms of action of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide.
Métodos De Síntesis
The synthesis of N-[(3-aminophenyl)methyl]cyclohexanecarboxamide is a multi-step process that involves the reaction of 3-aminobenzylamine with cyclohexanone in the presence of a reducing agent. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield N-[(3-aminophenyl)methyl]cyclohexanecarboxamide. The purity of the compound can be improved through recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide has been studied extensively for its potential use as a psychoactive drug. It has been shown to have stimulant and hallucinogenic effects in animal models, and there is evidence to suggest that it may have therapeutic potential for the treatment of certain psychiatric disorders such as depression and anxiety.
Propiedades
IUPAC Name |
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-8-4-5-11(9-13)10-16-14(17)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFUKGRRXIKBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-aminophenyl)methyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7555553.png)
![2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methoxybutanoic acid](/img/structure/B7555556.png)

![4-Methoxy-2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]butanoic acid](/img/structure/B7555578.png)
![(E)-3-(4-fluorophenyl)-1-[3-(methylamino)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7555587.png)
![2-[2-[(3-Chlorobenzoyl)amino]phenyl]acetic acid](/img/structure/B7555590.png)
![N-[1-(hydroxymethyl)cyclopentyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7555591.png)



![N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7555624.png)
![N-[(2-fluoro-5-methylphenyl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B7555634.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7555640.png)
